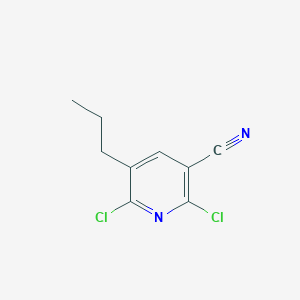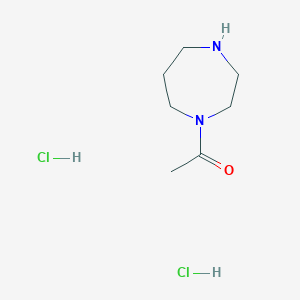
Methyl 2,4-dihydroxy-1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dihydroxy-1-naphthoate is a chemical compound belonging to the naphthoate family It is characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a methyl ester group at the 1 position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dihydroxy-1-naphthoate can be synthesized through the esterification of 2,4-dihydroxy-1-naphthoic acid. The reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
2,4-dihydroxy-1-naphthoic acid+methanolsulfuric acidMethyl 2,4-dihydroxy-1-naphthoate+water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones are formed.
Reduction: The corresponding alcohol is produced.
Substitution: Various substituted naphthoates are formed depending on the reagent used.
Scientific Research Applications
Methyl 2,4-dihydroxy-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2,4-dihydroxy-1-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxy-2-naphthoate
- 2-methoxy-1,4-naphthoquinone
- 1,4-dihydroxy-2-naphthoate
Uniqueness
Methyl 2,4-dihydroxy-1-naphthoate is unique due to the specific positioning of its hydroxyl groups and methyl ester, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
methyl 2,4-dihydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-16-12(15)11-8-5-3-2-4-7(8)9(13)6-10(11)14/h2-6,13-14H,1H3 |
InChI Key |
RDFDJYUAKZJMEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


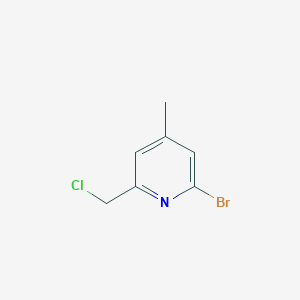
![4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)

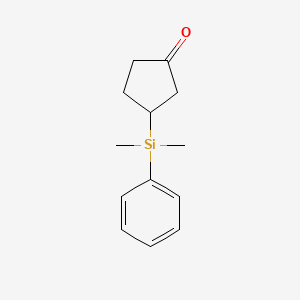
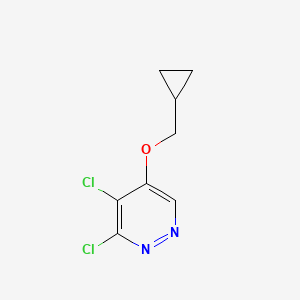
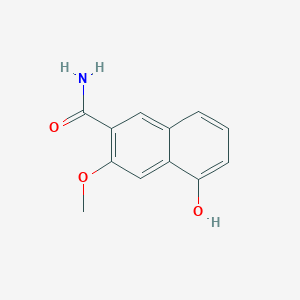
![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)
![Ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11887464.png)
![5,6-Dihydrobenzo[h]quinazoline hydrochloride](/img/structure/B11887468.png)
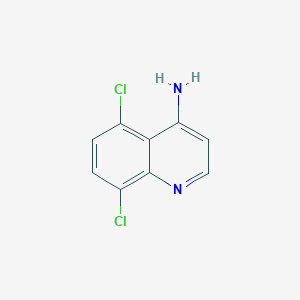
![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridin-5(4H)-one](/img/structure/B11887491.png)
